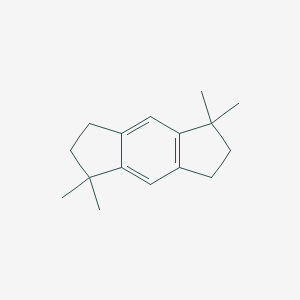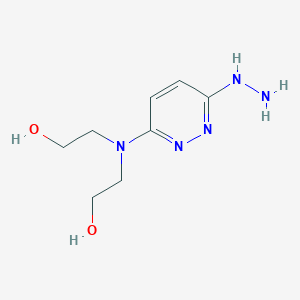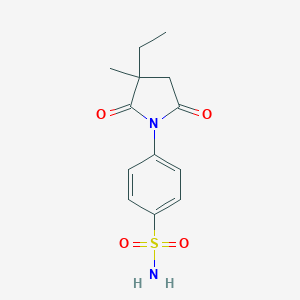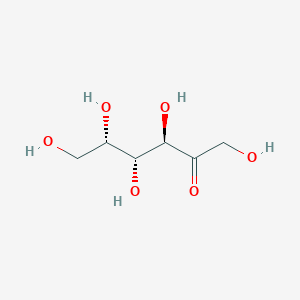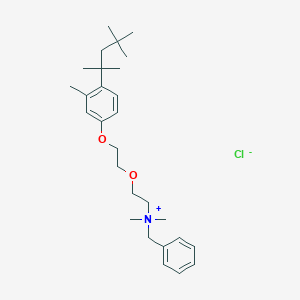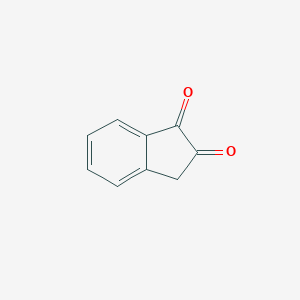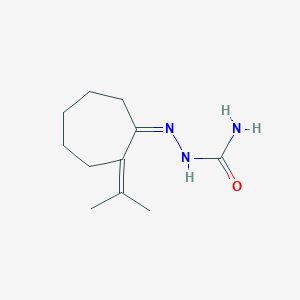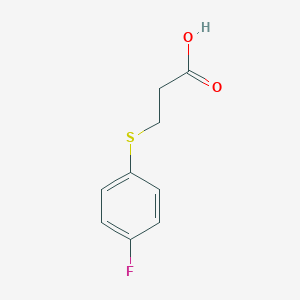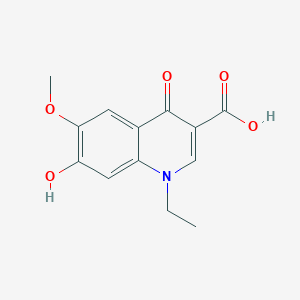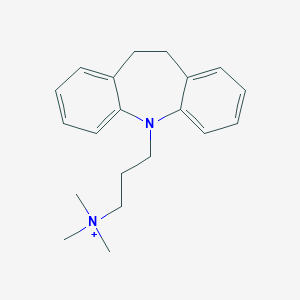
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the inhibition of acetylcholine release at the neuromuscular junction. This results in muscle relaxation and paralysis, making it a potential neuromuscular blocking agent. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, making it a potential treatment for various neurological disorders.
Biochemische Und Physiologische Effekte
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has been shown to have various biochemical and physiological effects. These include muscle relaxation and paralysis, modulation of neurotransmitter activity in the brain, and potential therapeutic effects on various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- in lab experiments is its potential as a neuromuscular blocking agent. This makes it useful in various experiments involving muscle relaxation and paralysis. However, one limitation is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are various future directions for research on 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-. These include further studies on its mechanism of action, potential therapeutic applications for various neurological disorders, and development of safer and more effective derivatives. Additionally, research on the potential use of this compound in drug delivery systems and as a tool for studying neurotransmitter activity in the brain is also an area of interest.
Conclusion:
In conclusion, 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, and it holds promise as a potential neuromuscular blocking agent and treatment for various neurological disorders. Further research is needed to fully understand its potential and develop safer and more effective derivatives.
Synthesemethoden
The synthesis of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the reaction of 5H-Dibenz(b,f)azepine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, and the yield and purity of the compound are dependent on various factors such as reaction time, temperature, and solvent used.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has potential applications in various fields such as pharmacology, neuroscience, and cell biology. This compound has been extensively studied for its potential use as a neuromuscular blocking agent and as a potential treatment for various neurological disorders.
Eigenschaften
CAS-Nummer |
16870-96-5 |
|---|---|
Produktname |
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- |
Molekularformel |
C20H27N2+ |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C20H27N2/c1-22(2,3)16-8-15-21-19-11-6-4-9-17(19)13-14-18-10-5-7-12-20(18)21/h4-7,9-12H,8,13-16H2,1-3H3/q+1 |
InChI-Schlüssel |
KUBAYUCQNCPIHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Kanonische SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Synonyme |
N-methylimipramine N-methylimipramine chloride N-methylimipramine iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



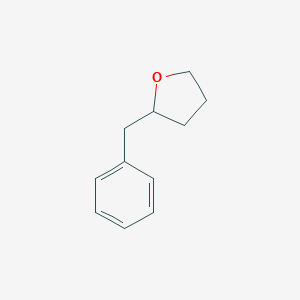
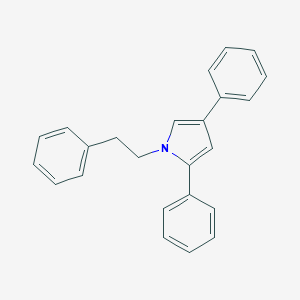
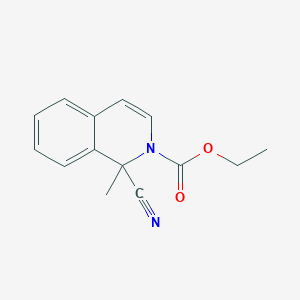
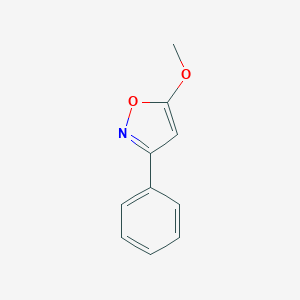
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
